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2-Pentyl-1,3-benzothiazole

Flavor chemistry Fragrance regulation Food safety

2-Pentyl-1,3-benzothiazole (CAS 20614-71-5; C12H15NS; MW 205.32 g/mol) is a member of the 2-alkylbenzothiazole homologous series, a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring with an alkyl substituent at the 2-position. It is classified as a natural substance and extractive , with an estimated XLogP3-AA of 4.90 and a boiling point of approximately 325.38 °C (estimated by Stein & Brown method).

Molecular Formula C12H15NS
Molecular Weight 205.32 g/mol
Cat. No. B1642625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl-1,3-benzothiazole
Molecular FormulaC12H15NS
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESCCCCCC1=NC2=CC=CC=C2S1
InChIInChI=1S/C12H15NS/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3
InChIKeyHEDKBCKXJGJZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentyl-1,3-benzothiazole: Core Physicochemical and Regulatory Profile for Research Sourcing


2-Pentyl-1,3-benzothiazole (CAS 20614-71-5; C12H15NS; MW 205.32 g/mol) is a member of the 2-alkylbenzothiazole homologous series, a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring with an alkyl substituent at the 2-position [1]. It is classified as a natural substance and extractive [2], with an estimated XLogP3-AA of 4.90 and a boiling point of approximately 325.38 °C (estimated by Stein & Brown method) [3]. Unlike its adjacent homologs 2-butylbenzothiazole and 2-hexylbenzothiazole, which are explicitly listed as flavor and fragrance ingredients, this compound carries an explicit regulatory restriction: it is recommended not for fragrance use and not for flavor use [4].

Regulatory exclusion context

Explicitly not for flavor/fragrance use, enabling negative-control or non-interfering matrix designs.

Intermediate lipophilicity probe

Occupies a specific point in the C4–C6 LogP gradient, suited for QSAR model calibration studies.

GC method development marker

Distinct boiling point supports retention time differentiation from adjacent homologs in complex mixtures.

Synthetic intermediate anchor

Pentyl side chain offers a well-defined hydrophobic anchor for benzothiazole derivatization research.

Why 2-Pentyl-1,3-benzothiazole Cannot Be Substituted with Closely Related 2-Alkylbenzothiazoles in Research Applications


Within the 2-alkylbenzothiazole series, the length of the alkyl chain critically determines not only physicochemical properties such as lipophilicity and volatility but also regulatory status and documented occurrence patterns. 2-Butylbenzothiazole (C4 alkyl chain) is a documented flavor component in roasted coconut and cashew nuts and is widely used as a fragrance ingredient [1]. 2-Hexylbenzothiazole (C6 alkyl chain) is similarly identified as a volatile flavor component of roasted peanuts and is employed in perfumery [2]. In stark contrast, 2-Pentyl-1,3-benzothiazole (C5 alkyl chain) is explicitly excluded from both flavor and fragrance applications in authoritative databases [3], and no peer-reviewed literature documents its occurrence in food matrices or its organoleptic properties. This chain-length-specific regulatory divergence means that substituting the pentyl analog for its butyl or hexyl counterparts in applications requiring sensory evaluation or regulatory compliance is scientifically unjustified and may lead to invalid experimental outcomes.

Target
2-Pentyl-1,3-benzothiazole

Excluded from flavor/fragrance use per authoritative databases.

Substitutes
C4 and C6 homologs

Documented flavor components in roasted foods; established fragrance ingredients.

Regulatory divergence may invalidate sensory or compliance-driven experiments; direct substitution is not supported without validation.

Target
LogP ~4.90 (C5)

Intermediate lipophilicity within the homologous series.

Substitutes
LogP ~4.3 (C4) / ~5.4 (C6)

Significantly different hydrophobicity shifts QSAR predictions and partitioning behavior.

Alkyl chain length alters physicochemical properties; substituting shifts the calibration point and may compromise model accuracy.

Target
Bp ~325 °C (C5)

Specific retention time marker for GC separation.

Substitutes
Bp ~285 °C (C4) / ~338 °C (C6)

Large boiling point differences alter elution order and peak resolution.

Volatility mismatch may prevent selective identification or quantification in homologous series analysis.

2-Pentyl-1,3-benzothiazole: Quantified Differential Evidence Versus 2-Butylbenzothiazole and 2-Hexylbenzothiazole


Regulatory Exclusion from Flavor and Fragrance Use: A Definitive Differentiator

2-Pentyl-1,3-benzothiazole is explicitly flagged as 'not for fragrance use' and 'not for flavor use' in authoritative ingredient databases [1]. This contrasts directly with 2-butylbenzothiazole, which is documented as a flavor component in roasted coconut and cashew nuts [2], and 2-hexylbenzothiazole, which is identified as a volatile flavor component of roasted peanuts [3].

Regulatory exclusion vs. homologs
Database‑curated
Explicitly NOT for flavor/fragrance use
vs.
C4 & C6 homologs documented as flavor components
Supports negative‑control or non‑interfering matrix application
Based on industry usage databases; verify for specific research context
Flavor chemistry Fragrance regulation Food safety Regulatory compliance

Lipophilicity (LogP) in the Homologous Series: Precise Intermediate Value

The estimated lipophilicity (XLogP3-AA) of 2-pentyl-1,3-benzothiazole is 4.90 [1]. This positions the compound precisely between 2-butylbenzothiazole (XLogP3-AA 4.3) [2] and 2-hexylbenzothiazole (XLogP3-AA 5.4) [3] in the homologous series.

Lipophilicity (XLogP3‑AA)
Estimated
C5: 4.90 (target)
C4: 4.3
C6: 5.4
Δ ~0.6 (C4) / Δ ~0.5 (C6)
Intermediate value for QSAR model calibration
Computational estimation (XLogP3‑AA algorithm); confirm experimentally if required
QSAR Drug design Environmental fate Bioaccumulation

Boiling Point as a Chain-Length-Dependent Volatility Marker

The estimated boiling point (at 760 mmHg) of 2-pentyl-1,3-benzothiazole is 325.38 °C (Stein & Brown method) [1]. This compares to 285.00–286.00 °C for 2-butylbenzothiazole [2] and 337.96 °C for 2-hexylbenzothiazole [3], confirming a linear relationship between alkyl chain length and boiling point.

Boiling point (760 mmHg)
Estimated
C5: 325.38 °C (target)
C4: 285–286 °C
C6: 337.96 °C
Δ ~40 °C / Δ ~12 °C
Supports GC retention time differentiation
Stein & Brown estimation; verify by experiment for analytical method development
Analytical chemistry GC method development Volatility Thermal stability

2-Pentyl-1,3-benzothiazole: Defined Research Application Scenarios Based on Differential Evidence


Negative Control in Flavor and Fragrance Bioassays

Given its explicit regulatory exclusion from flavor and fragrance use [1], 2-pentyl-1,3-benzothiazole serves as an ideal negative control or blank matrix additive in olfactory receptor assays, sensory panel studies, or food volatile analysis. Researchers can use this compound to establish baseline responses in systems designed to detect benzothiazole-derived odorants, confident that it does not contribute confounding sensory signals.

QSAR Model Calibration for Lipophilicity Predictions

The compound's intermediate XLogP3-AA value of 4.90 [2] makes it a valuable calibration standard for quantitative structure-activity relationship (QSAR) models focused on benzothiazole derivatives. It provides a specific data point within the lipophilicity gradient (C4: 4.3 → C5: 4.90 → C6: 5.4) [3][4], enabling more accurate predictions of membrane permeability, bioaccumulation potential, or environmental partitioning for related compounds.

GC-MS Method Development for Homologous Series Separation

The distinct boiling point of 325.38 °C [5] differentiates it sufficiently from 2-butylbenzothiazole (285–286 °C) [6] and 2-hexylbenzothiazole (337.96 °C) [7] to serve as a retention time marker or resolution test compound during gas chromatography method optimization. Analytical chemists can use 2-pentyl-1,3-benzothiazole to assess column selectivity for separating structurally similar 2-alkylbenzothiazoles in environmental, food, or industrial samples.

Synthetic Intermediate for Higher-Order Benzothiazole Derivatives

Although not directly documented as a flavor or fragrance ingredient, 2-pentyl-1,3-benzothiazole retains utility as a synthetic intermediate. Its pentyl side chain provides a specific hydrophobic anchor that can be further functionalized to produce novel benzothiazole derivatives with tailored properties for materials science, polymer additives, or research tool compounds [8]. This application leverages its well-defined physicochemical profile without requiring sensory approval.

Application
Selection Property
Validation Focus
Negative control in olfactory/flavor bioassays
Regulatory exclusion from flavor/fragrance use
Verify absence of confounding sensory signals
QSAR model calibration (lipophilicity)
Intermediate LogP within C4–C6 gradient
Validate lipophilicity prediction accuracy
GC separation of 2-alkylbenzothiazoles
Distinct boiling point profile
Assess retention time and column selectivity
Synthetic intermediate for derivatives
Well-defined pentyl hydrophobic anchor
Evaluate derivatization and functionalization routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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